5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole
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Overview
Description
5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole is a heterocyclic compound with the molecular formula C8H7BrFN3. It is a derivative of benzotriazole, which is known for its applications in various fields such as corrosion inhibition, photography, and pharmaceuticals
Scientific Research Applications
5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors, dyes, and photographic chemicals
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole are currently unknown. This compound is a derivative of benzotriazole, a class of compounds known for their wide range of biological activities . .
Mode of Action
Benzotriazole derivatives have been shown to interact with various enzymes and receptors, but the specific interactions of this compound remain to be elucidated .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Benzotriazole derivatives have been implicated in a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Given the diversity of biological activities exhibited by benzotriazole derivatives, the effects of this compound could potentially be broad and varied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole typically involves the following steps:
Nitration: The starting material, benzotriazole, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: The amino group is substituted with a bromine atom using brominating agents such as bromine or N-bromosuccinimide (NBS).
Ethylation: Finally, the ethyl group is introduced through an alkylation reaction using ethyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Selectfluor or other fluorinating agents.
Ethylation: Ethyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzotriazoles, which can be further functionalized for specific applications .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-ethyl-1,2,3-benzotriazole: Lacks the fluorine substituent, which may affect its reactivity and applications.
5-Bromo-1-methyl-6-fluoro-1,2,3-benzotriazole: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.
5-Chloro-1-ethyl-6-fluoro-1,2,3-benzotriazole:
Uniqueness
5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole is unique due to the combination of bromine, ethyl, and fluorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-bromo-1-ethyl-6-fluorobenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3/c1-2-13-8-4-6(10)5(9)3-7(8)11-12-13/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHUOBOWMKHRIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2N=N1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742849 |
Source
|
Record name | 5-Bromo-1-ethyl-6-fluoro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-72-2 |
Source
|
Record name | 1H-Benzotriazole, 5-bromo-1-ethyl-6-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-ethyl-6-fluoro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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